molecular formula C13H18N2O2 B3943503 N-(3,4-dimethylphenyl)-N'-propylethanediamide

N-(3,4-dimethylphenyl)-N'-propylethanediamide

Cat. No. B3943503
M. Wt: 234.29 g/mol
InChI Key: SUWBFFBSCOWKIU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-propylethanediamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug delivery system. DMPA is a member of the amide family and is synthesized through a simple and efficient method. In

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-propylethanediamide works by forming a complex with the drug molecule, which improves its solubility and stability. The complex is then transported to the target site, where the drug is released. This compound has also been shown to exhibit pH-responsive behavior, where it releases the drug in response to changes in pH.
Biochemical and Physiological Effects
This compound has been shown to be biocompatible and non-toxic, making it an ideal candidate for drug delivery applications. It has also been shown to improve the pharmacokinetics of drugs, leading to increased efficacy and reduced side effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-propylethanediamide has several advantages for lab experiments, including its cost-effectiveness, ease of synthesis, and biocompatibility. However, its limitations include its pH-responsive behavior, which may affect drug release in certain physiological conditions.

Future Directions

There are several future directions for N-(3,4-dimethylphenyl)-N'-propylethanediamide research, including its use in targeted drug delivery, improving its pH-responsive behavior, and exploring its potential in other biomedical applications such as imaging and diagnostics.
Conclusion
In conclusion, this compound is a promising drug delivery system that has gained significant attention in scientific research. Its simple and efficient synthesis method, biocompatibility, and drug delivery potential make it an ideal candidate for various applications in the biomedical field. Further research is needed to explore its full potential and optimize its performance in drug delivery.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-propylethanediamide has been extensively researched for its drug delivery potential. It has been used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. This compound has shown promising results in improving drug solubility, stability, and bioavailability. It has also been used in targeted drug delivery, where this compound is conjugated with a targeting moiety to selectively deliver drugs to specific cells or tissues.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-7-14-12(16)13(17)15-11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWBFFBSCOWKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.